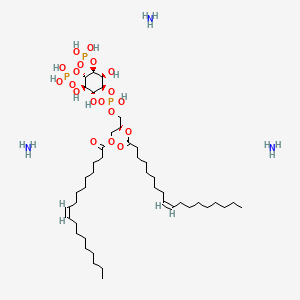

PI(3,4)P2 (18:1) (ammonium salt)

描述

BenchChem offers high-quality PI(3,4)P2 (18:1) (ammonium salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about PI(3,4)P2 (18:1) (ammonium salt) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C45H94N3O19P3 |

|---|---|

分子量 |

1074.2 g/mol |

IUPAC 名称 |

azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |

InChI |

InChI=1S/C45H85O19P3.3H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)59-35-37(61-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-60-67(57,58)64-43-40(48)41(49)44(62-65(51,52)53)45(42(43)50)63-66(54,55)56;;;/h17-20,37,40-45,48-50H,3-16,21-36H2,1-2H3,(H,57,58)(H2,51,52,53)(H2,54,55,56);3*1H3/b19-17-,20-18-;;;/t37-,40-,41-,42+,43+,44+,45+;;;/m1.../s1 |

InChI 键 |

IXBWAIVJMKCCRS-PLJQXUBQSA-N |

手性 SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.N.N.N |

规范 SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N.N.N |

产品来源 |

United States |

Foundational & Exploratory

what is the function of PI(3,4)P2 in PI3K signaling pathway

An In-depth Technical Guide to the Function of Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] in the PI3K Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] has emerged from the shadow of its well-studied precursor, PI(3,4,5)P3, to be recognized as a critical second messenger in its own right. Once considered merely a degradation product, PI(3,4)P2 is now understood to orchestrate a distinct branch of the phosphoinositide 3-kinase (PI3K) signaling pathway. It plays a pivotal role in a multitude of cellular processes, including endocytic trafficking, cytoskeletal dynamics, cell migration, and metabolism. The spatial and temporal regulation of PI(3,4)P2 levels, governed by a dedicated network of kinases and phosphatases, is crucial for normal cell function. Its dysregulation is increasingly implicated in pathologies such as cancer, highlighting the enzymes that control its metabolism and its downstream effectors as promising targets for therapeutic intervention. This guide provides a comprehensive technical overview of the synthesis, degradation, and signaling functions of PI(3,4)P2, supported by quantitative data, detailed experimental methodologies, and pathway visualizations.

The Metabolism of PI(3,4)P2: A Tightly Regulated Hub

The cellular concentration of PI(3,4)P2 is maintained at a low basal level and is rapidly and transiently increased upon cellular stimulation. This precise control is achieved through the coordinated action of specific lipid kinases and phosphatases. There are two primary pathways for PI(3,4)P2 synthesis.[1][2]

-

Pathway 1: Dephosphorylation of PI(3,4,5)P3: Upon activation by growth factors or other stimuli, Class I PI3Ks phosphorylate phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) to generate PI(3,4,5)P3.[2] This primary PI3K product is then dephosphorylated at the 5-position of the inositol ring by 5-phosphatases, most notably the SH2 domain-containing inositol 5-phosphatases SHIP1 and SHIP2, to yield PI(3,4)P2.[3][4][5] This is considered the canonical and predominant route for stimulus-dependent PI(3,4)P2 production.[3][6]

-

Pathway 2: Phosphorylation of PI(4)P: Class II PI3Ks can directly synthesize PI(3,4)P2 by phosphorylating phosphatidylinositol 4-phosphate (PI(4)P) at the 3-position.[3][4] This pathway is particularly important for specific cellular functions like the maturation of clathrin-coated pits during endocytosis.[1]

The signaling output of PI(3,4)P2 is terminated by the action of two key types of phosphatases:

-

4-Phosphatases (INPP4A and INPP4B): Inositol polyphosphate 4-phosphatase type II (INPP4B) is a critical negative regulator of this pathway, specifically hydrolyzing the 4-phosphate from PI(3,4)P2 to produce phosphatidylinositol 3-phosphate (PI(3)P).[4][7] Loss of INPP4B function is associated with PI(3,4)P2 accumulation and has been linked to several cancers.[7][8]

-

3-Phosphatases (PTEN): The well-known tumor suppressor PTEN, primarily recognized for dephosphorylating PI(3,4,5)P3, also acts as a PI(3,4)P2 3-phosphatase, converting it to PI(4)P.[2][9][10][11] This activity represents another crucial mechanism for terminating PI(3,4)P2-mediated signals.[2][9] The combined loss of PTEN and INPP4B leads to a synergistic and pathological accumulation of PI(3,4)P2.[9][11]

References

- 1. molbiolcell.org [molbiolcell.org]

- 2. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]

- 4. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]

- 5. biorxiv.org [biorxiv.org]

- 6. INPP4B: the New Kid on the PI3K Block - PMC [pmc.ncbi.nlm.nih.gov]

- 7. INPP4B and PTEN Loss Leads to PI-3,4-P2 Accumulation and Inhibition of PI3K in TNBC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorescent Biosensors for Multiplexed Imaging of Phosphoinositide Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. PTEN Regulates PI(3,4)P2 Signaling Downstream of Class I PI3K - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The control of phosphatidylinositol 3,4-bisphosphate concentrations by activation of the Src homology 2 domain containing inositol polyphosphate 5-phosphatase 2, SHIP2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phosphatidylinositol (3,4)-bisphosphate (18:1) (Ammonium Salt)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4'-bisphosphate), commonly known as PI(3,4)P2 (18:1). As a critical second messenger in cell signaling, understanding its structure, synthesis, and biological roles is paramount for research in areas such as cancer, diabetes, and cell migration.

Core Properties and Structure

PI(3,4)P2 (18:1) is an anionic phospholipid featuring a glycerol backbone, two oleic acid (18:1) chains at the sn-1 and sn-2 positions, and a myo-inositol headgroup phosphorylated at the 3' and 4' positions. The oleoyl (18:1) acyl chains are monounsaturated, contributing to the fluidity of the lipid. It is typically supplied as an ammonium salt to improve stability and handling.

Quantitative Data Summary

The physicochemical properties of PI(3,4)P2 (18:1) (ammonium salt) are summarized in the table below.

| Property | Value |

| Full Chemical Name | 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4'-bisphosphate) (ammonium salt)[1][2] |

| Synonyms | 1,2-di-(9Z-octadecenoyl)-sn-glycero-3-[phosphoinositol-3,4-bisphosphate] (ammonium salt); PIP2--INVALID-LINK--[1][3] |

| Molecular Formula | C45H94N3O19P3[2][3][4] |

| Molecular Weight | 1074.16 g/mol [1][2][3] |

| CAS Number | 799268-54-5[2][3][4][5] |

| Purity | >99% (as determined by TLC)[1][2][3] |

| Storage Temperature | -20°C[1][2] |

| Physical Form | Powder[2][3] |

| Net Charge (pH 7.0) | Approximately -3.96[6] |

Chemical Structure Diagram

The diagram below illustrates the general chemical structure of PI(3,4)P2 with two fatty acid chains, a glycerol backbone, and the phosphorylated inositol headgroup.

Caption: Simplified structure of PI(3,4)P2 (18:1).

Biosynthesis and Metabolism

PI(3,4)P2 is a low-abundance phospholipid whose cellular levels are tightly regulated by the coordinated action of phosphoinositide kinases and phosphatases. It is not a product of de novo synthesis but is generated from other phosphoinositides at cellular membranes.[7] There are two primary pathways for its formation.[8][9][10]

-

Phosphorylation of PI(4)P: Class II phosphoinositide 3-kinases (PI3Ks) can directly phosphorylate phosphatidylinositol 4-phosphate (PI(4)P) at the 3' position of the inositol ring to generate PI(3,4)P2.[7][8] This pathway is important for processes like the maturation of clathrin-coated pits during endocytosis.[11]

-

Dephosphorylation of PI(3,4,5)P3: Upon activation of Class I PI3Ks, phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) is phosphorylated to form phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3).[11] PI(3,4,5)P3 is then dephosphorylated at the 5' position by 5-phosphatases, such as SHIP1 and SHIP2, to yield PI(3,4)P2.[7][9] This is considered the predominant source of PI(3,4)P2 in many signaling contexts.[9]

The cellular pool of PI(3,4)P2 is degraded by specific phosphatases. Inositol polyphosphate 4-phosphatases (INPP4A and INPP4B) remove the phosphate from the 4' position to produce PI(3)P.[8][12] Additionally, the tumor suppressor PTEN can dephosphorylate the 3' position, converting PI(3,4)P2 to PI(4)P.[13][14]

Caption: Metabolic pathways for PI(3,4)P2 synthesis and degradation.

Role in Signaling Pathways

Historically considered a mere intermediate in PI(3,4,5)P3 degradation, PI(3,4)P2 is now recognized as a distinct and crucial signaling molecule in its own right.[11][12] It directs a specific branch of the PI3K pathway that regulates a multitude of cellular processes, including cell survival, migration, and endocytosis.[12]

The signaling function of PI(3,4)P2 is mediated by its ability to recruit and activate effector proteins containing specific lipid-binding domains, most notably the Pleckstrin Homology (PH) domain.[7][8]

Key Effectors and Downstream Events:

-

Akt/PKB Activation: PI(3,4)P2, along with PI(3,4,5)P3, binds to the PH domain of the protein kinase Akt (also known as PKB).[7] This binding recruits Akt to the plasma membrane, where it can be phosphorylated and fully activated by other kinases like PDK1. Activated Akt proceeds to phosphorylate a wide array of downstream targets, promoting cell growth, proliferation, and survival while inhibiting apoptosis.[7]

-

TAPP Protein Recruitment: The tandem PH-domain-containing proteins TAPP1 and TAPP2 are highly specific effectors for PI(3,4)P2.[12] Their recruitment to the membrane is involved in cytoskeletal organization and cell polarity.

-

Cytoskeletal Dynamics and Migration: PI(3,4)P2 plays a role in actin dynamics by recruiting proteins like Lamellipodin to the plasma membrane.[7] This influences the formation of lamellipodia and invadopodia, structures critical for cell migration and invasion.[10][11]

-

Endocytosis and Trafficking: The localized synthesis of PI(3,4)P2 is critical for certain forms of endocytosis, including clathrin-mediated and fast endophilin-mediated endocytosis.[11] It recruits proteins like SNX9 to facilitate membrane curvature and vesicle formation, which is essential for processes like integrin trafficking.[7][10]

Caption: Key signaling events downstream of PI(3,4)P2 generation.

Experimental Protocols and Applications

PI(3,4)P2 (18:1) is a vital tool in biochemical and cell biology research. Its applications include serving as a substrate in kinase and phosphatase assays, inclusion in liposomes for protein binding studies, and as a standard for lipidomics analysis.

General Protocol: Preparation of PI(3,4)P2-Containing Liposomes

This protocol outlines a common method for creating liposomes (lipid vesicles) incorporating PI(3,4)P2, which can be used for in vitro protein recruitment or activity assays.

Materials:

-

Primary structural phospholipid (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC) in chloroform.

-

PI(3,4)P2 (18:1) (ammonium salt) in a chloroform/methanol/water solvent.

-

Glass test tube.

-

Nitrogen or Argon gas stream.

-

Vacuum desiccator.

-

Assay buffer (e.g., HEPES-buffered saline, pH 7.4).

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size).

Methodology:

-

Lipid Mixing: In a clean glass tube, combine the desired amounts of the primary phospholipid (e.g., POPC) and PI(3,4)P2 (18:1). A typical molar ratio is 95:5 or 99:1 (PC:PI(3,4)P2). The lipids should be in a volatile organic solvent.

-

Solvent Evaporation: Dry the lipid mixture to a thin film on the bottom of the tube using a gentle stream of nitrogen or argon gas while rotating the tube. This ensures an even film.

-

High-Vacuum Desiccation: Place the tube in a vacuum desiccator for at least 1-2 hours to remove any residual solvent. The lipid film should appear as a clear or white deposit.

-

Hydration: Add the desired volume of assay buffer to the dried lipid film. The buffer should be pre-warmed to a temperature above the phase transition temperature of the primary lipid. Vortex vigorously for several minutes to hydrate the film, resulting in a cloudy suspension of multilamellar vesicles (MLVs).

-

Extrusion for Unilamellar Vesicles: For a homogenous population of large unilamellar vesicles (LUVs), the MLV suspension is extruded.

-

Assemble the mini-extruder with the desired pore size membrane (e.g., 100 nm).

-

Load the MLV suspension into one of the gas-tight syringes.

-

Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 21 times). The solution should become clearer as LUVs are formed.

-

-

Storage and Use: The resulting liposome solution can be stored at 4°C for short-term use. These vesicles are now ready for use in downstream applications, such as protein co-sedimentation assays or surface plasmon resonance (SPR) studies.[2]

This protocol provides a foundational method. Specific experimental needs may require adjustments, such as the inclusion of other lipids (e.g., cholesterol, phosphatidylserine) or fluorescent probes.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]

- 3. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]

- 4. PI(3,4)P2 (18:1) ammonium salt - Immunomart [immunomart.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Ionization properties of phosphatidylinositol polyphosphates in mixed model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]

- 8. portlandpress.com [portlandpress.com]

- 9. researchgate.net [researchgate.net]

- 10. PI(3,4)P2-mediated membrane tubulation promotes integrin trafficking and invasive cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Emerging evidence of signalling roles for PI(3,4)P2 in Class I and II PI3K-regulated pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phosphatidylinositol (3,4) bisphosphate-specific phosphatases and effector proteins: A distinct branch of PI3K signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A high-avidity biosensor reveals plasma membrane PI(3,4)P2 is predominantly a class I PI3K signaling product - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

The Cellular Landscape of a Key Signaling Lipid: An In-depth Guide to Phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2) Localization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular localization of phosphatidylinositol 3,4-bisphosphate (PI(3,4)P2), a critical second messenger in a multitude of cellular processes including cell growth, survival, migration, and membrane trafficking. Understanding the precise spatiotemporal distribution of PI(3,4)P2 is paramount for dissecting its role in physiological and pathological conditions, and for the development of targeted therapeutics.

Subcellular Distribution of PI(3,4)P2

Phosphatidylinositol 3,4-bisphosphate, while a low-abundance phospholipid, exhibits a highly dynamic and specific localization pattern within the cell. Its presence is not restricted to a single organelle but is found in various membrane compartments where it orchestrates distinct cellular functions. The primary reservoir of PI(3,4)P2 is the plasma membrane , where it is generated downstream of growth factor receptor activation and plays a pivotal role in signal transduction.[1][2][3] However, significant pools of PI(3,4)P2 have also been identified in intracellular membranes, including endosomes , lysosomes , the Golgi apparatus , and the endoplasmic reticulum .[4][5][6] Furthermore, evidence suggests the existence of a nuclear pool of PI(3,4)P2, implicating it in the regulation of nuclear events.[5][7][8]

In specialized cell types, the distribution of PI(3,4)P2 is further refined. For instance, in polarized epithelial cells, PI(3,4)P2 is notably enriched in the apical membrane , contributing to the establishment and maintenance of cell polarity.[5] In migrating cells, PI(3,4)P2 displays a dynamic localization at both the leading and lagging edges , as well as in retracting protrusions, where it is involved in cytoskeletal rearrangements and cell motility.[9][10]

Quantitative Distribution of PI(3,4)P2

Quantifying the precise amount of PI(3,4)P2 in different subcellular compartments is technically challenging due to its low abundance and dynamic nature. Most studies provide semi-quantitative data based on the intensity of fluorescent biosensors or antibodies. The following table summarizes the relative distribution of PI(3,4)P2 based on available literature.

| Subcellular Compartment | Relative Enrichment of PI(3,4)P2 | Key Associated Functions | References |

| Plasma Membrane | High | Signal transduction (e.g., Akt activation), cytoskeletal rearrangements, endocytosis | [1][2][3] |

| - Leading/Lagging Edge (Migrating Cells) | High (Dynamic) | Cell migration, cytoskeletal dynamics | [9][10] |

| - Apical Membrane (Polarized Epithelial Cells) | High | Establishment and maintenance of cell polarity | [5] |

| - Invadopodia | High | Invasive cell migration, integrin trafficking | [10][11] |

| Endosomes | Moderate | Endocytic trafficking, signaling from endosomes | [4][9] |

| Lysosomes | Detected | Regulation of lysosomal function, mTOR signaling | [5] |

| Nucleus | Detected | Regulation of nuclear events, potential role in transcription | [5][7][8] |

| Golgi Apparatus | Detected | Vesicular trafficking | [6] |

| Endoplasmic Reticulum | Detected | Phosphoinositide metabolism | [6] |

Regulation of PI(3,4)P2 Cellular Localization

The subcellular distribution of PI(3,4)P2 is tightly controlled by the coordinated action of phosphoinositide kinases and phosphatases. The spatial segregation of these enzymes ensures that PI(3,4)P2 is generated and degraded at specific membrane locations, thereby dictating its localized signaling functions.

PI(3,4)P2 Signaling Pathway

Caption: PI(3,4)P2 Synthesis and Degradation Pathways.

Experimental Protocols for Studying PI(3,4)P2 Localization

Accurate determination of PI(3,4)P2's subcellular localization is crucial for understanding its function. Below are detailed methodologies for key experiments.

Live-Cell Imaging of PI(3,4)P2 Using Fluorescent Biosensors

This method allows for the real-time visualization of PI(3,4)P2 dynamics in living cells. It relies on the expression of a genetically encoded biosensor, typically a fluorescent protein (e.g., GFP, mCherry) fused to a protein domain that specifically binds to PI(3,4)P2, such as the Pleckstrin Homology (PH) domain of TAPP1 (Tandem PH domain containing protein 1).

Protocol:

-

Plasmid Transfection:

-

Culture cells (e.g., HeLa, COS-7) on glass-bottom dishes suitable for live-cell imaging.

-

Transfect the cells with a plasmid encoding the PI(3,4)P2 biosensor (e.g., GFP-2xPH-TAPP1) using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow cells to express the biosensor for 24-48 hours.

-

-

Live-Cell Imaging Setup:

-

Prior to imaging, replace the culture medium with an imaging medium (e.g., phenol red-free DMEM) buffered with HEPES to maintain pH.

-

Place the dish on the stage of a confocal or total internal reflection fluorescence (TIRF) microscope equipped with a temperature- and CO2-controlled environmental chamber.

-

-

Image Acquisition:

-

Excite the fluorescent protein with the appropriate laser line (e.g., 488 nm for GFP).

-

Capture images at desired time intervals to observe the basal distribution and dynamic changes in PI(3,4)P2 localization upon stimulation (e.g., with growth factors) or inhibition.

-

-

Data Analysis:

-

Quantify the fluorescence intensity in different cellular regions (e.g., plasma membrane, cytoplasm, specific organelles) using image analysis software (e.g., ImageJ/Fiji).

-

Calculate the ratio of membrane to cytosolic fluorescence to determine the extent of biosensor translocation, which reflects changes in PI(3,4)P2 levels.

-

Experimental Workflow for Live-Cell Imaging

Caption: Workflow for Live-Cell Imaging of PI(3,4)P2.

Immunofluorescence Staining of PI(3,4)P2

This technique allows for the visualization of endogenous PI(3,4)P2 in fixed cells using a specific primary antibody.

Protocol:

-

Cell Culture and Fixation:

-

Grow cells on sterile glass coverslips.

-

Rinse the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature. Note: The choice of fixative is critical to preserve lipid integrity.

-

-

Permeabilization and Blocking:

-

Wash the fixed cells three times with PBS.

-

Permeabilize the cells with a mild detergent such as 0.1% saponin or digitonin in PBS for 10 minutes. Note: Harsh detergents like Triton X-100 can extract lipids and should be used with caution.

-

Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1% Bovine Serum Albumin (BSA) and 5% normal goat serum) for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Incubate the cells with a primary antibody specific for PI(3,4)P2, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG), diluted in blocking buffer, for 1 hour at room temperature in the dark.

-

-

Mounting and Imaging:

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI).

-

Image the stained cells using a confocal or epifluorescence microscope.

-

Cell Fractionation and PI(3,4)P2 Quantification

This biochemical approach provides quantitative data on the amount of PI(3,4)P2 in different subcellular fractions.

Protocol:

-

Subcellular Fractionation:

-

Harvest cultured cells and resuspend them in an ice-cold hypotonic buffer.

-

Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.

-

Separate the different subcellular fractions (e.g., nuclear, mitochondrial, microsomal, and cytosolic fractions) by differential centrifugation at increasing speeds.

-

-

Lipid Extraction:

-

Extract lipids from each fraction using a mixture of chloroform, methanol, and hydrochloric acid.

-

Separate the organic and aqueous phases by centrifugation. The lipids will be in the lower organic phase.

-

-

PI(3,4)P2 Analysis:

-

Dry the lipid extract under a stream of nitrogen.

-

Analyze the lipid composition by High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) for accurate quantification of PI(3,4)P2 in each subcellular fraction.

-

Conclusion

The precise cellular localization of PI(3,4)P2 is a key determinant of its signaling specificity. As this guide has detailed, PI(3,4)P2 is a highly regulated and dynamic signaling molecule found at the plasma membrane and on various intracellular organelles. The experimental protocols provided herein offer robust methods for investigating the spatiotemporal dynamics of PI(3,4)P2. A thorough understanding of PI(3,4)P2 localization and its regulatory mechanisms is essential for advancing our knowledge of fundamental cellular processes and for the development of novel therapeutic strategies targeting PI3K signaling pathways in diseases such as cancer and metabolic disorders.

References

- 1. Preparation of cells for live-cell imaging of phosphoinositide reporters by total internal reflection fluor... [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. arigobio.com [arigobio.com]

- 4. Genetically Encoded Fluorescent Biosensors for Live Cell Imaging of Lipid Dynamics | Springer Nature Experiments [experiments.springernature.com]

- 5. Cell-Permeable Fluorescent Sensors Enable Rapid Live Cell Visualization of Plasma Membrane and Nuclear PIP3 Pools - PMC [pmc.ncbi.nlm.nih.gov]

- 6. docs.abcam.com [docs.abcam.com]

- 7. wp.uthscsa.edu [wp.uthscsa.edu]

- 8. researchgate.net [researchgate.net]

- 9. Fluorescent Biosensors for Multiplexed Imaging of Phosphoinositide Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]

- 11. PI(3,4)P2-mediated membrane tubulation promotes integrin trafficking and invasive cell migration - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] in Activating Akt/PKB Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serine/threonine kinase Akt (Protein Kinase B or PKB) is a central node in signal transduction pathways that govern cell survival, growth, proliferation, and metabolism. Its activation is a tightly regulated, multi-step process initiated by the production of phosphoinositide second messengers at the cell membrane. While phosphatidylinositol (3,4,5)-trisphosphate (PIP3) has long been considered the primary activator of Akt, accumulating evidence has unveiled a critical and distinct role for phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] in this process. This technical guide provides an in-depth exploration of the core mechanisms by which PI(3,4)P2 mediates the activation of Akt/PKB signaling. We will dissect the molecular interactions, present quantitative data on binding affinities and enzyme kinetics, detail key experimental protocols for studying this pathway, and provide visual representations of the signaling cascades and experimental workflows.

Introduction to the PI3K/Akt Signaling Axis

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is a crucial conduit for extracellular signals to elicit intracellular responses.[1] Upon stimulation by growth factors or hormones, receptor tyrosine kinases (RTKs) activate Class I PI3Ks.[1] These kinases then phosphorylate phosphatidylinositol (4,5)-bisphosphate [PI(4,5)P2] at the 3'-hydroxyl of the inositol ring, generating the potent second messenger PIP3.[1] This event initiates the recruitment of proteins containing Pleckstrin Homology (PH) domains to the plasma membrane, including Akt and its upstream kinase, 3-phosphoinositide-dependent kinase 1 (PDK1).

Generation and Regulation of PI(3,4)P2

PI(3,4)P2 is a low-abundance phosphoinositide that acts as a key signaling molecule in the Akt pathway.[2] Its cellular levels are meticulously controlled by the coordinated action of kinases and phosphatases.

2.1. Synthesis of PI(3,4)P2:

PI(3,4)P2 is primarily generated through the dephosphorylation of PIP3 at the 5'-position of the inositol ring by SH2 domain-containing inositol 5-phosphatases (SHIP1 and SHIP2) .[3] While Class I and Class II PI3Ks can also synthesize PI(3,4)P2 by phosphorylating phosphatidylinositol (4)-phosphate (PI4P), the conversion from PIP3 is considered the major route following growth factor stimulation.[2]

2.2. Degradation of PI(3,4)P2:

The signaling activity of PI(3,4)P2 is terminated by the action of specific phosphatases:

-

Inositol polyphosphate 4-phosphatase type II (INPP4B) hydrolyzes the 4'-phosphate of PI(3,4)P2 to produce phosphatidylinositol (3)-phosphate (PI3P).[4][5]

-

Phosphatase and tensin homolog (PTEN) , a critical tumor suppressor, can dephosphorylate the 3'-phosphate of PI(3,4)P2, converting it to PI4P.[4]

The interplay between these enzymes dictates the spatiotemporal availability of PI(3,4)P2 for Akt activation.

The Role of PI(3,4)P2 in Akt Activation

The activation of Akt is a sequential process involving membrane translocation and phosphorylation at two key residues: Threonine 308 (Thr308) in the activation loop and Serine 473 (Ser473) in the hydrophobic motif.[1] PI(3,4)P2 plays a crucial, and somewhat distinct, role in this intricate process.

3.1. Binding to the Pleckstrin Homology (PH) Domain of Akt:

Both PIP3 and PI(3,4)P2 can bind to the PH domain of Akt, facilitating its translocation from the cytosol to the plasma membrane.[3] This recruitment brings Akt into proximity with its activating kinases. Some studies suggest that the PH domain of Akt binds to PI(3,4)P2 and PIP3 with similar affinities.[6]

3.2. Differential Regulation of Akt Phosphorylation:

Emerging evidence indicates that PI(3,4)P2 and PIP3 may have distinct roles in regulating the phosphorylation of Akt at its two key sites. Several studies have shown a strong correlation between cellular levels of PI(3,4)P2 and the phosphorylation of Akt at Ser473.[5][7] Conversely, PIP3 levels appear to be more directly linked to the phosphorylation of Thr308 by PDK1.[5][7]

The complete activation of Akt requires the phosphorylation of both residues. The phosphorylation at Thr308 is mediated by PDK1, while the phosphorylation at Ser473 is primarily carried out by the mTORC2 complex.[1] The precise mechanism by which PI(3,4)P2 specifically promotes Ser473 phosphorylation is an area of active investigation but may involve conformational changes in Akt or the recruitment of specific scaffolds or mTORC2 itself.

Quantitative Data

The following tables summarize key quantitative parameters related to the interaction of Akt with phosphoinositides and the enzymes involved in PI(3,4)P2 metabolism.

Table 1: Binding Affinities (Kd) of Akt PH Domain to Phosphoinositides

| Phosphoinositide | Binding Affinity (Kd) | Method | Reference |

| PI(3,4)P2 | ~150 - 500 nM | Surface Plasmon Resonance | [3] |

| PI(3,4,5)P3 | ~50 - 200 nM | Surface Plasmon Resonance | [3] |

| PI(4,5)P2 | >10 µM | Various | [3] |

Table 2: Enzyme Kinetic Parameters for PI(3,4)P2 Metabolism

| Enzyme | Substrate | Km | kcat | Reference |

| SHIP2 | PI(3,4,5)P3 | ~5-20 µM | Not widely reported | [8] |

| INPP4B | PI(3,4)P2 | ~10-50 µM | Not widely reported | [7] |

Table 3: Cellular Concentrations of Phosphoinositides

| Phosphoinositide | Basal Level (molecules/cell) | Stimulated Level (molecules/cell) | Cell Type | Reference |

| PI(4,5)P2 | ~1 x 10^5 | Relatively stable | Various | [9] |

| PI(3,4,5)P3 | <100 | ~1,000 - 10,000 | Various | [9] |

| PI(3,4)P2 | ~100 - 500 | ~1,000 - 5,000 | Various | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of PI(3,4)P2 in Akt signaling.

5.1. Protein-Lipid Overlay Assay

This assay is used to qualitatively assess the binding of a protein of interest (e.g., the Akt PH domain) to various lipids spotted on a membrane.

5.2. In Vitro Akt Kinase Assay

This assay measures the kinase activity of Akt in the presence of PI(3,4)P2-containing liposomes.

5.3. Western Blotting for Akt Phosphorylation

This is a standard technique to quantify the levels of phosphorylated Akt at Thr308 and Ser473 in cell lysates. A detailed protocol can be found in the supplementary materials of numerous publications.[1][10][11][12][13]

5.4. Quantification of Cellular Phosphoinositides

Accurate measurement of cellular phosphoinositide levels is crucial. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for this purpose.[9][14][15][16][17]

Conclusion and Future Directions

PI(3,4)P2 has emerged from the shadow of PIP3 to be recognized as a critical and specific activator of Akt/PKB signaling. Its generation by SHIP phosphatases and degradation by INPP4B and PTEN create a tightly regulated signaling node. The distinct ability of PI(3,4)P2 to promote the phosphorylation of Akt at Ser473 highlights a layer of complexity in the regulation of this pivotal kinase. For researchers and drug development professionals, a deeper understanding of the nuances of PI(3,4)P2-mediated Akt activation opens new avenues for therapeutic intervention. Targeting the enzymes that control PI(3,4)P2 levels, or developing molecules that specifically modulate the interaction of Akt with PI(3,4)P2, could offer more precise control over the PI3K/Akt pathway in diseases such as cancer and diabetes. Future research should focus on elucidating the precise molecular choreography of PI(3,4)P2-induced mTORC2 activation and further dissecting the context-dependent roles of PI(3,4)P2 in different cellular compartments and disease states.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Lipid and Protein Co-Regulation of PI3K Effectors Akt and Itk in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. INPP4B and PTEN Loss Leads to PI-3,4-P2 Accumulation and Inhibition of PI3K in TNBC - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determinants of the tumor suppressor INPP4B protein and lipid phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding of phosphatidylinositol 3,4,5-trisphosphate to the pleckstrin homology domain of protein kinase B induces a conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence that Inositol polyphosphate 4-phosphatase type II is a tumor suppressor that inhibits PI3K signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The influence of anionic lipids on SHIP2 phosphatidylinositol 3,4,5-trisphosphate 5-phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Regulation of AKT Phosphorylation at Ser473 and Thr308 by Endoplasmic Reticulum Stress Modulates Substrate Specificity in a Severity Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Phosphoinositide Analysis by Liquid Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 17. Mass spectrometry based cellular phosphoinositides profiling and phospholipid analysis: A brief review - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] in Cytoskeletal Rearrangement and Cell Migration: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] is a low-abundance signaling phospholipid that plays a pivotal role in the intricate orchestration of cellular processes, most notably cytoskeletal dynamics and cell migration. Once considered merely a byproduct of phosphoinositide 3-kinase (PI3K) signaling, there is now a wealth of evidence establishing PI(3,4)P2 as a critical second messenger in its own right.[1][2][3] Its precise spatiotemporal regulation governs the recruitment and activation of a specific cohort of effector proteins that directly influence the architecture of the actin cytoskeleton, the formation of migratory protrusions, and the turnover of cell adhesions. Dysregulation of PI(3,4)P2 signaling is implicated in numerous pathologies, including cancer invasion and metastasis, making it a compelling target for therapeutic intervention.[2][3][4] This technical guide provides a comprehensive overview of the core involvement of PI(3,4)P2 in cytoskeletal rearrangement and cell migration, detailing the key signaling pathways, experimental methodologies to probe its function, and quantitative data to support our current understanding.

PI(3,4)P2 Signaling Pathways

The cellular levels of PI(3,4)P2 are tightly controlled by the coordinated action of lipid kinases and phosphatases. This dynamic regulation ensures that PI(3,4)P2 is generated at specific subcellular locations and at precise times to initiate downstream signaling events.

Synthesis of PI(3,4)P2

There are two primary pathways for the synthesis of PI(3,4)P2:

-

Dephosphorylation of PI(3,4,5)P3: The most well-established route for PI(3,4)P2 production is through the dephosphorylation of phosphatidylinositol (3,4,5)-trisphosphate [PI(3,4,5)P3] at the 5'-position of the inositol ring. This reaction is catalyzed by the SH2 domain-containing inositol 5-phosphatases, SHIP1 and SHIP2.[1] Class I PI3Ks are activated by growth factors and other stimuli to produce PI(3,4,5)P3, which is then converted to PI(3,4)P2.[5][6]

-

Phosphorylation of PI4P: Class II PI3Ks can directly synthesize PI(3,4)P2 by phosphorylating phosphatidylinositol 4-phosphate (PI4P) at the 3'-position.[2] This pathway is particularly important in the context of endocytic trafficking and the formation of intracellular vesicles.

Figure 1. PI(3,4)P2 Synthesis Pathways.

PI(3,4)P2 Effectors in Cytoskeletal Regulation

PI(3,4)P2 exerts its effects by recruiting and activating a specific set of proteins containing lipid-binding domains, most notably Pleckstrin Homology (PH) and Phox Homology (PX) domains. These effector proteins then modulate the actin cytoskeleton.

-

Lamellipodin (Lpd): Lpd is a key effector that binds with high affinity to PI(3,4)P2 via its PH domain.[7] Upon recruitment to the plasma membrane, Lpd promotes the formation of lamellipodia, which are broad, sheet-like protrusions at the leading edge of migrating cells. Lpd achieves this by clustering and tethering Ena/VASP proteins, which are potent actin polymerases, to the membrane and to actin filaments.[8][9][10]

-

TAPP1 and TAPP2: Tandem PH-domain-containing proteins 1 and 2 are adaptors that specifically bind to PI(3,4)P2.[11][12] Their recruitment to the plasma membrane is implicated in the regulation of cell polarity and migration.

-

Sorting Nexin 9 (SNX9): SNX9 is a PX-BAR domain-containing protein that binds to PI(3,4)P2 and is involved in membrane remodeling processes, including endocytosis and the formation of invadopodia.[2][13] SNX9 can tubulate membranes and interacts with the actin cytoskeleton.

-

Akt (Protein Kinase B): While Akt can bind to both PI(3,4,5)P3 and PI(3,4)P2, the interaction with PI(3,4)P2 is also a crucial step in its activation.[14] Activated Akt can then phosphorylate a variety of substrates that influence cell survival, growth, and motility.

-

Rho GTPases: PI(3,4)P2 signaling is intricately linked with the activation state of Rho family GTPases, including Rac1, Cdc42, and RhoA, which are master regulators of the actin cytoskeleton. PI(3,4)P2 can promote the activation of Rac1, a key driver of lamellipodia formation, through the recruitment of Rac-GEFs (guanine nucleotide exchange factors) like βPix.[15] The interplay with Cdc42 is also critical for establishing cell polarity.[16] Furthermore, PI(3,4)P2 has been shown to promote the turnover of RhoA-dependent stress fibers by recruiting the RhoA-GTPase-activating protein (GAP) ARAP3, leading to focal adhesion disassembly.[17]

Figure 2. PI(3,4)P2 Downstream Signaling.

Quantitative Data on PI(3,4)P2-Mediated Processes

The following tables summarize key quantitative data related to the interaction of PI(3,4)P2 with its effectors and its impact on cell migration.

| Protein Domain | Ligand | Binding Affinity (Kd) | Method |

| SNX9 PX-BAR | PI(3,4)P2 | 47 nM | Giant Unilamellar Vesicles (GUVs) with Hill equation fitting |

| SNX9 PX-BAR | PI(4,5)P2 | 31 nM | Giant Unilamellar Vesicles (GUVs) with Hill equation fitting |

Table 1: Binding Affinities of PI(3,4)P2 Effectors.[18]

| Cell Type | Condition | Change in Migration Speed | Change in Chemotactic Index |

| Malignant B lymphocytes | PI(3,4)P2 depletion | Reduced | Reduced |

| MDA-MB-231 breast cancer cells | SHIP2 knockdown (decreased PI(3,4)P2) | - | Suppression of invasion |

| MDA-MB-231 breast cancer cells | Lamellipodin knockdown | - | Inhibition of invasion |

Table 2: Effects of PI(3,4)P2 Pathway Perturbation on Cell Migration.[8][19]

Experimental Protocols

Investigating the role of PI(3,4)P2 in cell migration and cytoskeletal rearrangement requires a combination of techniques to visualize and quantify cellular processes and molecular interactions.

Transwell Migration Assay

This assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane.

Materials:

-

Transwell inserts (e.g., 8 µm pore size for fibroblasts)

-

24-well plates

-

Cell culture medium (serum-free for starvation, and with chemoattractant)

-

Chemoattractant (e.g., growth factors, chemokines)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Staining solution (e.g., 0.1% crystal violet in 20% methanol)

-

Cotton swabs

Protocol:

-

Culture cells to 70-80% confluency.

-

Starve cells in serum-free medium for 4-24 hours.

-

Harvest cells using trypsin and resuspend in serum-free medium at a concentration of 1 x 10^5 to 1 x 10^6 cells/mL.

-

Add 500-700 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate.

-

Place the Transwell insert into the well.

-

Add 100-200 µL of the cell suspension to the upper chamber of the insert.

-

Incubate for 4-24 hours at 37°C in a CO2 incubator.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes.

-

Stain the cells with 0.1% crystal violet for 20 minutes.

-

Gently wash the inserts with water.

-

Allow the inserts to air dry.

-

Elute the stain with a destaining solution (e.g., 10% acetic acid) and measure the absorbance, or count the stained cells in multiple fields of view under a microscope.

Figure 3. Transwell Migration Assay Workflow.

Immunofluorescence Staining of the Actin Cytoskeleton

This protocol allows for the visualization of the actin cytoskeleton and associated proteins.

Materials:

-

Cells cultured on glass coverslips

-

PBS

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibodies (e.g., anti-paxillin, anti-vinculin)

-

Fluorescently labeled secondary antibodies

-

Fluorescently labeled phalloidin (for F-actin)

-

DAPI (for nuclear staining)

-

Mounting medium

Protocol:

-

Wash cells grown on coverslips twice with pre-warmed PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with 1% BSA in PBS for 1 hour.

-

Incubate with primary antibodies diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies and fluorescently labeled phalloidin diluted in blocking solution for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Stain nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Image using a fluorescence or confocal microscope.

Live-Cell Imaging of PI(3,4)P2 Biosensors

Genetically encoded biosensors, such as the PH domain of TAPP1 fused to a fluorescent protein (e.g., GFP-TAPP1-PH), allow for the real-time visualization of PI(3,4)P2 dynamics in living cells.

Materials:

-

Cells cultured in glass-bottom dishes

-

Plasmid encoding the PI(3,4)P2 biosensor

-

Transfection reagent

-

Live-cell imaging medium

-

Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)

Protocol:

-

Seed cells in glass-bottom dishes.

-

Transfect the cells with the biosensor plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Allow 24-48 hours for protein expression.

-

Replace the culture medium with live-cell imaging medium.

-

Place the dish on the microscope stage within the environmental chamber.

-

Acquire time-lapse images using appropriate fluorescence channels.

-

Stimulate the cells with growth factors or inhibitors as required and continue imaging to observe the translocation of the biosensor, which reflects changes in PI(3,4)P2 levels at the plasma membrane or other organelles.

Conclusion

PI(3,4)P2 has emerged as a central player in the regulation of cytoskeletal dynamics and cell migration. Its carefully controlled synthesis and degradation create localized signaling hubs that recruit a specific set of effector proteins to orchestrate the complex cellular machinery required for cell movement. A deeper understanding of the PI(3,4)P2 signaling network, facilitated by the experimental approaches outlined in this guide, will undoubtedly unveil novel therapeutic targets for diseases characterized by aberrant cell migration, such as cancer. The continued development of sophisticated imaging techniques and quantitative analytical methods will further illuminate the intricate spatiotemporal dynamics of this critical signaling lipid.

References

- 1. researchgate.net [researchgate.net]

- 2. PI(3,4)P2 Signaling in Cancer and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI(3,4)P2 Signaling in Cancer and Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Profilin1 regulates PI(3,4)P2 and lamellipodin accumulation at the leading edge thus influencing motility of MDA-MB-231 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Endophilin–lamellipodin–VASP, key components in fast endophilin–mediated endocytosis, control actin polymerization within liquid-like condensates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lamellipodin promotes actin assembly by clustering Ena/VASP proteins and tethering them to actin filaments | eLife [elifesciences.org]

- 10. uniprot.org [uniprot.org]

- 11. Role of TAPP1 and TAPP2 adaptor binding to PtdIns(3,4)P2 in regulating insulin sensitivity defined by knock-in analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. TAPP1 and TAPP2 Are Targets of Phosphatidylinositol 3-Kinase Signaling in B Cells: Sustained Plasma Membrane Recruitment Triggered by the B-Cell Antigen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PI(3,4)P2-mediated membrane tubulation promotes integrin trafficking and invasive cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phosphatidylinositol(4,5)bisphosphate: diverse functions at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sequential Activation of Phosphatidylinositol 3-Kinase, βPix, Rac1, and Nox1 in Growth Factor-Induced Production of H2O2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Cdc42 Activation Cycle Coordinated by PI 3-Kinase during Fc Receptor-mediated Phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Local synthesis of the phosphatidylinositol-3,4-bisphosphate lipid drives focal adhesion turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. PI(3,4)P2 plays critical roles in the regulation of focal adhesion dynamics of MDA‐MB‐231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of PI(3,4)P2: A Technical Guide for Cancer and Diabetes Research

An In-depth Exploration of Phosphatidylinositol (3,4)-bisphosphate in Cellular Signaling, Disease Pathogenesis, and Therapeutic Development

Introduction

Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] has emerged from the shadow of its well-studied precursor, PI(3,4,5)P3, to be recognized as a critical second messenger in its own right. Once considered merely a degradation product, a growing body of evidence now firmly establishes PI(3,4)P2 as a key regulator of diverse cellular processes, including cell growth, proliferation, migration, and metabolism.[1][2][3] Its dysregulation is increasingly implicated in the pathogenesis of major diseases, most notably cancer and diabetes, making it a compelling target for novel therapeutic interventions. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of PI(3,4)P2's function in these critical disease areas, focusing on quantitative data, detailed experimental methodologies, and visual representations of its complex signaling networks.

PI(3,4)P2 Metabolism and Signaling Landscape

PI(3,4)P2 is a low-abundance phospholipid residing in the inner leaflet of the plasma membrane and on endosomal compartments. Its cellular levels are tightly controlled by the coordinated action of phosphoinositide kinases and phosphatases.

Synthesis of PI(3,4)P2:

There are two primary pathways for the generation of PI(3,4)P2:

-

Dephosphorylation of PI(3,4,5)P3: Class I PI3-kinases (PI3Ks), activated by receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs), phosphorylate phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) to produce PI(3,4,5)P3. Subsequently, the 5-phosphatases, primarily SH2 domain-containing inositol 5-phosphatase 1 and 2 (SHIP1/2), dephosphorylate PI(3,4,5)P3 at the 5' position of the inositol ring to generate PI(3,4)P2.[4][5]

-

Phosphorylation of PI(4)P: Class II PI3Ks can directly phosphorylate phosphatidylinositol 4-phosphate (PI(4)P) at the 3' position to synthesize PI(3,4)P2.[2][4]

Degradation of PI(3,4)P2:

The cellular concentration of PI(3,4)P2 is attenuated by the action of specific phosphatases:

-

PTEN (Phosphatase and Tensin Homolog): This well-known tumor suppressor dephosphorylates PI(3,4)P2 at the 3' position, converting it to PI(4)P.[2][4]

-

INPP4B (Inositol polyphosphate-4-phosphatase type IIB): This phosphatase removes the phosphate group from the 4' position of PI(3,4)P2, yielding PI(3)P.[2][6]

Downstream Effectors of PI(3,4)P2:

PI(3,4)P2 exerts its biological functions by recruiting and activating a specific set of downstream effector proteins that contain phosphoinositide-binding domains, such as Pleckstrin Homology (PH) and Phox Homology (PX) domains. Key effectors include:

-

Akt/PKB (Protein Kinase B): A central node in cell survival and growth signaling, Akt is recruited to the membrane by both PI(3,4,5)P3 and PI(3,4)P2, leading to its phosphorylation and activation.[2][7]

-

PDK1 (Phosphoinositide-dependent kinase-1): Another crucial kinase in the PI3K pathway that is activated by binding to PI(3,4,5)P3 and PI(3,4)P2.

-

TAPP1 and TAPP2 (Tandem PH domain-containing protein 1 and 2): These adaptor proteins specifically bind to PI(3,4)P2 and are implicated in the negative regulation of PI3K signaling and B-cell activation.[8][9]

-

Lamellipodin (Lpd): A protein involved in the formation of lamellipodia and cell migration, which is recruited to the leading edge of migrating cells through its PH domain's interaction with PI(3,4)P2.[6]

-

SNX9 (Sorting Nexin 9): This protein, containing a PX domain, binds to PI(3,4)P2 and is involved in membrane trafficking and endocytosis.

Below is a diagram illustrating the core metabolic pathways of PI(3,4)P2.

PI(3,4)P2 in Cancer

The PI3K signaling pathway is one of the most frequently hyperactivated pathways in human cancers, and the accumulation of 3-phosphoinositides, including PI(3,4)P2, is a hallmark of many tumors.[7]

Role in Cancer Progression

PI(3,4)P2 contributes to multiple aspects of cancer progression:

-

Cell Migration and Invasion: By recruiting effectors like lamellipodin to the leading edge of migrating cells, PI(3,4)P2 promotes the formation of lamellipodia and invadopodia, which are actin-rich structures essential for cell motility and invasion.[6][10] Studies in breast cancer and glioblastoma have demonstrated that the generation of PI(3,4)P2 by SHIP2 at these structures is crucial for cancer cell invasion.[2][11]

-

Cell Survival and Proliferation: Through the activation of the Akt/PKB signaling cascade, PI(3,4)P2 promotes cell survival by inhibiting apoptosis and stimulates cell cycle progression.

-

Metabolic Reprogramming: The PI3K/Akt pathway, influenced by PI(3,4)P2, plays a central role in the metabolic reprogramming of cancer cells, promoting glycolysis and other anabolic processes that support rapid tumor growth.[2]

The following diagram illustrates the signaling cascade initiated by growth factors, leading to PI(3,4)P2-mediated cancer cell migration.

Quantitative Data on PI(3,4)P2 in Cancer

The table below summarizes available quantitative data on PI(3,4)P2 levels in various cancer contexts. It is important to note that the absolute quantification of phosphoinositides is technically challenging, and values can vary depending on the cell type, stimulation conditions, and analytical method used.

| Cell Type/Tissue | Condition | PI(3,4)P2 Level | Fold Change (Stimulated vs. Basal) | Reference |

| MDA-MB-231 (Breast Cancer) | Basal | - | - | [12] |

| MDA-MB-231 (Breast Cancer) | SHIP2 Knockdown | Decreased | - | [12] |

| MDA-MB-231 (Breast Cancer) | PTEN Knockdown | Slightly Increased | - | [12] |

| Prostate Cancer Tissue | Cancer vs. Benign | Higher expression of PI species | - | [13][14] |

| Glioblastoma (PTEN-deficient) | Basal | Elevated | - | [2] |

Data are often presented as relative changes or ratios to other phosphoinositides due to the difficulty in absolute quantification.

PI(3,4)P2 in Diabetes

Dysregulation of the PI3K signaling pathway is a cornerstone of insulin resistance, a key feature of type 2 diabetes. PI(3,4)P2 plays a multifaceted role in insulin signaling and glucose homeostasis.

Role in Insulin Signaling and Glucose Uptake

-

Insulin Receptor Signaling: Upon insulin binding to its receptor, the activated PI3K generates PI(3,4,5)P3, which is then partially converted to PI(3,4)P2. Both phosphoinositides are crucial for the recruitment and activation of Akt.

-

GLUT4 Translocation: Activated Akt phosphorylates a range of downstream targets, initiating a signaling cascade that culminates in the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane in muscle and adipose tissues. This process is essential for postprandial glucose uptake.[4][15] PI(3,4)P2, by sustaining Akt activation, contributes to this critical step in glucose metabolism.

-

Negative Feedback Regulation: The PI(3,4)P2-binding proteins TAPP1 and TAPP2 have been shown to act as negative regulators of insulin signaling. Their recruitment to the plasma membrane by PI(3,4)P2 is thought to initiate a feedback loop that dampens PI3K activity.[1][2]

The following diagram depicts the role of PI(3,4)P2 in the insulin signaling pathway leading to GLUT4 translocation.

Quantitative Data on PI(3,4)P2 in Diabetes

Quantitative analysis of PI(3,4)P2 in the context of diabetes is an active area of research. The available data suggest alterations in its metabolism in insulin-resistant states.

| Cell Type/Model | Condition | PI(3,4)P2 Level/Metabolism | Reference |

| Adipocytes | Insulin Stimulation | Transient increase | [16] |

| Pancreatic β-cells | - | Implicated in glucose-stimulated insulin secretion | [17] |

| TAPP1/2 Knock-in Mice | - | Enhanced insulin sensitivity | [1][2] |

Further research is needed to establish definitive quantitative changes in PI(3,4)P2 levels in various diabetic tissues.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PI(3,4)P2.

Quantification of PI(3,4)P2 by Mass Spectrometry

This protocol outlines a method for the extraction and quantification of phosphoinositides from cultured cells or tissues using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

Chloroform, Methanol, Hydrochloric acid (HCl)

-

Internal standards for phosphoinositides

-

LC-MS system (e.g., Triple Quadrupole)

Procedure:

-

Lipid Extraction:

-

Harvest cells or tissue and wash with ice-cold PBS.

-

Perform a lipid extraction using an acidified chloroform/methanol mixture (e.g., Folch or Bligh-Dyer method).[10][18][19][20]

-

Briefly, add a 2:1:0.8 mixture of chloroform:methanol:0.1 M HCl to the sample.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Derivatization (Optional but Recommended):

-

To improve ionization efficiency and chromatographic separation, derivatize the phosphate groups of the phosphoinositides.

-

-

LC-MS Analysis:

-

Reconstitute the dried lipid extract in an appropriate solvent.

-

Inject the sample onto a suitable LC column for separation of phosphoinositide isomers.

-

Perform mass spectrometry analysis in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for each phosphoinositide of interest, including PI(3,4)P2.

-

Quantify the amount of PI(3,4)P2 by comparing its peak area to that of a known amount of internal standard.

-

Below is a workflow diagram for the quantification of PI(3,4)P2 by mass spectrometry.

Immunofluorescence Staining for PI(3,4)P2 Localization

This protocol describes a method for visualizing the subcellular localization of PI(3,4)P2 in cultured cells using immunofluorescence microscopy.

Materials:

-

Cells cultured on coverslips

-

Paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 5% BSA)

-

Primary antibody against PI(3,4)P2

-

Fluorescently labeled secondary antibody

-

Mounting medium with DAPI

Procedure:

-

Cell Fixation:

-

Permeabilization:

-

Blocking:

-

Incubate the cells with blocking buffer for 1 hour at room temperature to block non-specific antibody binding.[21]

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-PI(3,4)P2 antibody in blocking buffer.

-

Incubate the cells with the primary antibody overnight at 4°C.[23]

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.[24]

-

-

Mounting and Imaging:

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium containing DAPI to stain the nuclei.

-

Image the cells using a fluorescence or confocal microscope.

-

In Vitro PI3-Kinase Assay

This protocol provides a method to measure the activity of PI3-kinases in vitro, which can be adapted to assess the generation of PI(3,4)P2 from PI(4)P by Class II PI3Ks.

Materials:

-

Recombinant PI3-kinase enzyme

-

Lipid substrate (e.g., PI(4)P)

-

[γ-³²P]ATP

-

Kinase reaction buffer

-

Thin-layer chromatography (TLC) plate

-

Phosphorimager

Procedure:

-

Kinase Reaction:

-

Lipid Extraction and Separation:

-

Extract the lipids from the reaction mixture using a chloroform/methanol extraction.

-

Spot the extracted lipids onto a TLC plate.

-

Develop the TLC plate in an appropriate solvent system to separate the different phosphoinositides.

-

-

Detection and Quantification:

-

Expose the dried TLC plate to a phosphorimager screen.

-

Quantify the amount of radiolabeled PI(3,4)P2 produced by measuring the intensity of the corresponding spot.

-

Western Blotting for Phospho-Akt (Ser473)

This protocol describes the detection of phosphorylated Akt at serine 473, a downstream marker of PI(3,4)P2 signaling, by western blotting.

Materials:

-

Cell lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody against phospho-Akt (Ser473)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction and Quantification:

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[1][21]

-

Incubate the membrane with the primary anti-phospho-Akt (Ser473) antibody overnight at 4°C.[1]

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Signal Detection:

-

Incubate the membrane with a chemiluminescent substrate and detect the signal using an imager.[1]

-

Normalize the phospho-Akt signal to total Akt or a loading control like β-actin.

-

Conclusion

PI(3,4)P2 has unequivocally established itself as a pivotal signaling molecule with profound implications for both cancer and diabetes. Its intricate regulation and diverse downstream effects underscore the complexity of phosphoinositide signaling. The methodologies and data presented in this technical guide provide a solid foundation for researchers to further unravel the roles of PI(3,4)P2 in disease and to explore its potential as a therapeutic target. As our understanding of the spatiotemporal dynamics of PI(3,4)P2 continues to grow, so too will the opportunities for developing novel and targeted therapies for these devastating diseases.

References

- 1. Role of TAPP1 and TAPP2 adaptor binding to PtdIns(3,4)P2 in regulating insulin sensitivity defined by knock-in analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of TAPP1 and TAPP2 adaptor binding to PtdIns(3,4)P2 in regulating insulin sensitivity defined by knock-in analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 4. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]

- 5. PI(3,4)P2-mediated membrane tubulation promotes integrin trafficking and invasive cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI(3,4)P2 Signaling in Cancer and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TAPP1 and TAPP2 are targets of phosphatidylinositol 3-kinase signaling in B cells: sustained plasma membrane recruitment triggered by the B-cell antigen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TAPP1 and TAPP2 Are Targets of Phosphatidylinositol 3-Kinase Signaling in B Cells: Sustained Plasma Membrane Recruitment Triggered by the B-Cell Antigen Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. PI(3,4)P2 plays critical roles in the regulation of focal adhesion dynamics of MDA‐MB‐231 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Expression Profile of Phosphatidylinositol in High Spatial Resolution Imaging Mass Spectrometry as a Potential Biomarker for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Phospho-PDK1 (Ser241) (C49H2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 16. Activation of protein kinase B and induction of adipogenesis by insulin in 3T3-L1 preadipocytes: contribution of phosphoinositide-3,4,5-trisphosphate versus phosphoinositide-3,4-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A high-avidity biosensor reveals plasma membrane PI(3,4)P2 is predominantly a class I PI3K signaling product - PMC [pmc.ncbi.nlm.nih.gov]

- 18. protocols.io [protocols.io]

- 19. The possible role of PtdIns(4,5)P2 and PtdIns(3,4,5)P3 at the leading and trailing edges of the breast cancer cell line [scielo.isciii.es]

- 20. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]

- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 22. Phosphatidylinositol-3,4,5-Triphosphate and Cellular Signaling: Implications for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Immunostaining evidence for PI(4,5)P2 localization at the leading edge of chemoattractant-stimulated HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. arigobio.com [arigobio.com]

- 25. deepdyve.com [deepdyve.com]

An In-depth Technical Guide on the Mechanisms of PI(3,4)P2 Generation by Class I and Class II PI3Ks

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphatidylinositol (3,4)-bisphosphate [PI(3,4)P2] is a critical second messenger implicated in a myriad of cellular processes, including cell survival, proliferation, metabolism, and migration. Its dysregulation is frequently associated with diseases such as cancer and diabetes, making the enzymes that regulate its production key targets for therapeutic intervention. This technical guide provides a comprehensive overview of the two primary enzymatic pathways responsible for PI(3,4)P2 synthesis, orchestrated by Class I and Class II phosphoinositide 3-kinases (PI3Ks). We delve into the distinct molecular mechanisms, isoform-specific functions, and spatiotemporal regulation of PI(3,4)P2 generation. Furthermore, this guide offers detailed experimental protocols for the assessment of PI3K activity and PI(3,4)P2 levels, alongside a quantitative summary of key parameters and visual representations of the associated signaling pathways to facilitate a deeper understanding and guide future research and drug development efforts.

Introduction to PI(3,4)P2 Signaling

Phosphoinositides are minor but critically important components of cellular membranes that play a central role in signal transduction. The phosphorylation of the inositol headgroup of phosphatidylinositol (PI) at various positions gives rise to a family of seven distinct phosphoinositide species, each with specific downstream effectors and cellular functions. Among these, PI(3,4)P2 has emerged as a crucial signaling molecule in its own right, not merely an intermediate in the degradation of phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3).[1]

The generation of PI(3,4)P2 is tightly regulated by two main classes of PI3Ks, which employ distinct substrates and are activated by different upstream signals. Understanding the nuances of these production pathways is paramount for dissecting their roles in physiology and pathology.

Mechanism of PI(3,4)P2 Generation by Class I PI3Ks

Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the catalytic subunit: p110α, p110β, p110δ, and p110γ. The primary mechanism of PI(3,4)P2 generation by Class I PI3Ks is an indirect, two-step process:

-

Phosphorylation of PI(4,5)P2: Upon activation by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), Class I PI3Ks are recruited to the plasma membrane.[2] Here, they phosphorylate their primary substrate, phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2), at the 3'-hydroxyl position of the inositol ring to produce PI(3,4,5)P3.[3]

-

Dephosphorylation of PI(3,4,5)P3: The newly synthesized PI(3,4,5)P3 is then acted upon by 5-phosphatases, most notably SHIP1 (SH2-containing inositol 5'-phosphatase 1) and SHIP2. These enzymes remove the phosphate group from the 5' position of the inositol ring, yielding PI(3,4)P2.[4]

This sequential pathway ensures a delayed but sustained production of PI(3,4)P2 following the initial, more transient wave of PI(3,4,5)P3 synthesis.

Signaling Pathway for Class I PI3K-mediated PI(3,4)P2 Generation

Caption: Class I PI3K signaling pathway for PI(3,4)P2 generation.

Mechanism of PI(3,4)P2 Generation by Class II PI3Ks

Class II PI3Ks are monomeric enzymes that are less characterized than their Class I counterparts. This class comprises three isoforms: PI3K-C2α, PI3K-C2β, and PI3K-C2γ. Unlike Class I, Class II PI3Ks directly synthesize PI(3,4)P2 by phosphorylating phosphatidylinositol 4-phosphate (PI(4)P) at the 3'-position of the inositol ring.[5][6]

This direct pathway allows for a more rapid and localized production of PI(3,4)P2, often in distinct subcellular compartments compared to Class I-mediated synthesis. For instance, Class II PI3Ks are heavily implicated in the regulation of membrane trafficking events such as endocytosis.[7]

Signaling Pathway for Class II PI3K-mediated PI(3,4)P2 Generation

Caption: Class II PI3K signaling pathway for PI(3,4)P2 generation.

Quantitative Data on PI(3,4)P2 Generation and Signaling

A precise understanding of the quantitative aspects of PI(3,4)P2 signaling is crucial for building accurate models and for the development of targeted therapies. Below is a summary of available quantitative data.

Table 1: Cellular Concentrations of PI(3,4)P2

| Cell Type | Condition | PI(3,4)P2 Concentration (pmol/10^8 cells) | Reference |

| Human Platelets | Resting | 3.1 ± 0.2 | [8] |

Note: Data on absolute concentrations of PI(3,4)P2 are sparse in the literature.

Table 2: Kinetic Parameters of PI3K Isoforms

| PI3K Class | Isoform | Primary Substrate for PI(3,4)P2 Pathway | Relative Activity/Preference | Reference |

| Class I | p110α, β, δ, γ | PI(4,5)P2 | High affinity for PI(4,5)P2 to produce PI(3,4,5)P3 | [2] |

| Class II | PI3K-C2α | PI(4)P | Preferentially phosphorylates PI(4)P over PI | [9] |

| Class II | PI3K-C2β | PI(4)P | Can phosphorylate PI(4)P | [5] |

| Class II | PI3K-C2γ | PI(4)P | Can phosphorylate PI(4)P | [7] |

Table 3: Binding Affinities of PI(3,4)P2 Effector Proteins

| Effector Protein | Binding Domain | Ligand | Dissociation Constant (Kd) | Reference |

| TAPP1 | C-terminal PH | PI(3,4)P2 | High affinity (specific values vary with assay) | [10] |

| TAPP2 | C-terminal PH | PI(3,4)P2 | High affinity (specific values vary with assay) | [10] |

| AKT (PKB) | PH | PI(3,4)P2 | Binds with high affinity | [11] |

Experimental Protocols

Accurate measurement of PI3K activity and PI(3,4)P2 levels is fundamental to research in this field. The following sections provide detailed methodologies for key experiments.

In Vitro PI3K Kinase Assay (Luminescence-based)

This protocol describes a method to determine the in vitro activity of PI3K isoforms by measuring the amount of ADP produced during the phosphorylation of a phosphoinositide substrate.

Materials:

-

Recombinant human PI3K enzyme (e.g., p110α/p85α for Class I, or a Class II isoform)

-

Kinase dilution buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Phosphoinositide substrate: PI(4,5)P2 for Class I or PI(4)P for Class II

-

ATP solution

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the PI3K inhibitor or vehicle control (e.g., DMSO).

-

Create a serial dilution of the inhibitor in kinase assay buffer.

-

Reconstitute the recombinant PI3K enzyme in kinase dilution buffer to the desired concentration.

-

Prepare the substrate solution (PI(4,5)P2 or PI(4)P) in kinase assay buffer.

-

Prepare the ATP solution in kinase assay buffer.

-

-

Assay Plate Setup:

-

Add 5 µL of the serially diluted inhibitor or vehicle control to the wells of a 384-well plate.

-

Add 10 µL of the diluted PI3K enzyme solution to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding 10 µL of a mixture of ATP and the phosphoinositide substrate to each well.

-

Incubate the reaction at 30°C for 60 minutes.

-

-

ADP Detection:

-

Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition versus inhibitor concentration to determine the IC50 value.

Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for an in vitro luminescence-based PI3K kinase assay.

Cellular PI(3,4)P2 Measurement by LC-MS/MS

This protocol outlines a general workflow for the extraction and quantification of PI(3,4)P2 from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS)

-

Acidified chloroform/methanol extraction buffer (e.g., CHCl₃:MeOH:1M HCl, ratios may vary)

-

Internal standard (e.g., a non-naturally occurring phosphoinositide with a known concentration)

-

Nitrogen gas stream

-

LC-MS/MS system equipped with a suitable column for lipid separation

Procedure:

-

Cell Harvesting and Lysis:

-

Grow cells to the desired confluency and apply experimental treatments.

-

Wash the cells with ice-cold PBS.

-

Lyse the cells directly on the plate or after scraping, using an appropriate lysis buffer that is compatible with lipid extraction.

-

-

Lipid Extraction:

-

To the cell lysate, add the acidified chloroform/methanol extraction buffer and the internal standard.

-

Vortex the mixture vigorously and allow it to stand at room temperature for a defined period (e.g., 5-10 minutes) with occasional vortexing to ensure complete extraction.

-

Induce phase separation by adding chloroform and an acidic solution (e.g., 2M HCl).

-

Centrifuge the mixture to separate the aqueous and organic phases.

-

-

Sample Preparation:

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen gas.

-

Reconstitute the dried lipid film in a suitable solvent for LC-MS/MS analysis (e.g., methanol).

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the different phosphoinositide species using an appropriate chromatographic method.

-